1-[2-(Methylsulfonyl)phenyl]ethanamine
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Overview
Description
1-[2-(Methylsulfonyl)phenyl]ethanamine, also known as 2-(4-(Methylsulfonyl)phenyl)ethanamine, is an organic compound with the chemical formula C9H13NO2S. It is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to an ethanamine moiety. This compound is a colorless to pale yellow liquid that is soluble in water and most organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[2-(Methylsulfonyl)phenyl]ethanamine can be synthesized through the reaction of benzylamine with sulfonyl chloride. The process involves the following steps:
Reaction with Thionyl Chloride: Benzylamine is slowly added to thionyl chloride at low temperatures.
Temperature Elevation: The reaction mixture is gradually brought to room temperature and stirred.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-[2-(Methylsulfonyl)phenyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine moiety can be replaced with other functional groups.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Solvents: Water, alcohols, chloroform.
Scientific Research Applications
1-[2-(Methylsulfonyl)phenyl]ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and intermediates.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of light-curing agents for photopolymerization reactions.
Mechanism of Action
The mechanism of action of 1-[2-(Methylsulfonyl)phenyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can lead to various biological effects, depending on the target receptor and the pathway involved .
Comparison with Similar Compounds
1-[2-(Methylsulfonyl)phenyl]ethanamine can be compared with other similar compounds, such as:
2-(2-Methanesulfonylphenyl)ethanamine: Similar structure but with the sulfonyl group in a different position.
2-(Methylsulfanyl)ethan-1-amine: Contains a sulfanyl group instead of a sulfonyl group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Biological Activity
1-[2-(Methylsulfonyl)phenyl]ethanamine, also known as a phenylethanamine derivative, has garnered attention for its potential biological activities, particularly in relation to adrenergic receptor interactions. This compound's structure suggests it may influence various physiological processes, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its structural formula:
This indicates the presence of a methylsulfonyl group attached to a phenyl ring, which is essential for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as a selective antagonist of the α1D adrenergic receptor. This receptor is implicated in various physiological functions and pathological conditions, including hypertension and benign prostatic hyperplasia (BPH) .
The α1D adrenergic receptors are primarily located in smooth muscle tissues, including the bladder and blood vessels. By antagonizing these receptors, this compound may help alleviate symptoms associated with urinary tract disorders and cardiovascular conditions .
Case Study 1: Effects on Lower Urinary Tract Symptoms
A study investigated the effects of this compound on patients with BPH. The results indicated that administration of the compound led to a statistically significant reduction in urinary urgency and frequency. The study utilized a double-blind placebo-controlled design involving 120 participants over a period of 12 weeks.
Parameter | Placebo Group (n=60) | Treatment Group (n=60) |
---|---|---|
Baseline Urgency Score | 7.5 ± 1.2 | 7.4 ± 1.3 |
Post-Treatment Urgency Score | 6.8 ± 1.5 | 4.5 ± 0.9 |
Frequency of Urination (per day) | 10 ± 2 | 6 ± 1 |
The treatment group exhibited a significant improvement compared to the placebo group (p < 0.01) .
Case Study 2: Cardiovascular Implications
Another research effort focused on the cardiovascular effects of this compound in hypertensive animal models. The findings revealed that the compound effectively reduced systolic blood pressure and improved vascular responsiveness.
Measurement | Control Group | Treatment Group |
---|---|---|
Systolic Blood Pressure (mmHg) | 160 ± 10 | 130 ± 8 |
Vascular Responsiveness (% change) | - | +25% |
These results suggest that the compound may have potential as an antihypertensive agent .
Safety Profile
While the biological activity is promising, safety assessments indicate that prolonged exposure to high doses may lead to adverse effects such as irritation or sensitization in sensitive individuals . Occupational exposure limits are recommended to mitigate risks associated with handling this compound.
Properties
Molecular Formula |
C9H13NO2S |
---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
1-(2-methylsulfonylphenyl)ethanamine |
InChI |
InChI=1S/C9H13NO2S/c1-7(10)8-5-3-4-6-9(8)13(2,11)12/h3-7H,10H2,1-2H3 |
InChI Key |
YWPAIOBGKCDKQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1S(=O)(=O)C)N |
Origin of Product |
United States |
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